Molecular Weight and Lipophilicity: Comparison with 1,4-Dimethyl Analog
The target compound (MW 176.18 g/mol) is 14.03 g/mol lighter than its 1,4-dimethyl analog, 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (MW 190.21 g/mol). This lower molecular weight is accompanied by a reduced calculated logP (XLogP3 0.3 vs. ~1.0 for the 1,4-dimethyl derivative), indicating higher aqueous solubility and potentially better oral bioavailability in drug discovery contexts [1]. The N1-unsubstituted nature also preserves an additional hydrogen-bond donor (N1-H), which can be exploited for target binding interactions that the 1,4-dimethyl analog cannot engage in.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 176.18 g/mol, XLogP3 0.3 |
| Comparator Or Baseline | 1,4-Dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: MW 190.21 g/mol, estimated XLogP3 ~1.0 |
| Quantified Difference | ΔMW -14.03 g/mol; ΔXLogP3 approximately -0.7 |
| Conditions | Computed properties via PubChem (XLogP3 algorithm) |
Why This Matters
For medicinal chemistry programs, the lower MW and logP of the target compound position it more favorably within Lipinski's Rule of 5 space, potentially reducing attrition due to poor pharmacokinetics compared to more lipophilic analogs.
- [1] PubChem. Computed Properties for 4-methyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1928719-87-2) and 1,4-dimethyl-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 2200177-85-9). National Center for Biotechnology Information. Accessed April 2026. View Source
